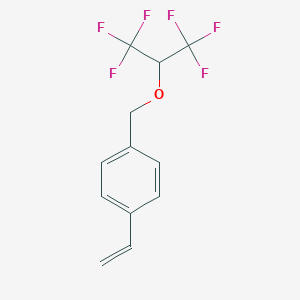

4-Vinylbenzyl hexafluoroisopropyl ether

Descripción

Structure

3D Structure

Propiedades

Número CAS |

111158-92-0 |

|---|---|

Fórmula molecular |

C12H10F6O |

Peso molecular |

284.20 g/mol |

Nombre IUPAC |

1-ethenyl-4-(1,1,1,2,3,3-hexafluoropropan-2-yloxymethyl)benzene |

InChI |

InChI=1S/C12H10F6O/c1-2-8-3-5-9(6-4-8)7-19-11(15,10(13)14)12(16,17)18/h2-6,10H,1,7H2 |

Clave InChI |

CLSJJYHEGNASDC-UHFFFAOYSA-N |

SMILES |

C=CC1=CC=C(C=C1)COC(C(F)(F)F)C(F)(F)F |

SMILES canónico |

C=CC1=CC=C(C=C1)COC(C(F)F)(C(F)(F)F)F |

Origen del producto |

United States |

Foundational & Exploratory

4-Vinylbenzyl hexafluoroisopropyl ether CAS 111158-92-0 properties

An in-depth technical monograph on 4-Vinylbenzyl Hexafluoroisopropyl Ether (CAS 111158-92-0) , structured for researchers and drug development professionals focusing on advanced materials and bio-inert interfaces.

CAS: 111158-92-0 Role: Fluorinated Functional Monomer Primary Applications: Bio-inert Coatings, 157nm Lithography, Hydrophobic Surface Engineering

Executive Summary

This compound (VB-HFIP) is a specialized styrenic monomer characterized by a pendant hexafluoroisopropyl group. This structural motif imparts exceptional low-surface-energy properties, chemical resistance, and optical transparency in the deep ultraviolet (DUV) region.

For drug development and biomedical engineers, VB-HFIP is a critical building block for "smart" surfaces . Its polymers spontaneously segregate fluorine moieties to the air-polymer interface, creating hydrophobic, oleophobic, and anti-fouling coatings essential for medical devices and microfluidic channels. Furthermore, its transparency makes it a viable candidate for next-generation imaging resists.

Chemical Identity & Physical Properties[1][2][3][4][5][6][7][8]

The molecule combines the polymerizable reactivity of a styrene derivative with the physicochemical inertness of a fluorinated ether.

| Property | Data / Description |

| Chemical Name | This compound |

| Synonyms | 1-(1,1,1,3,3,3-Hexafluoro-2-propoxy)methyl-4-vinylbenzene |

| CAS Number | 111158-92-0 |

| Molecular Formula | C₁₂H₁₀F₆O |

| Molecular Weight | 284.20 g/mol |

| Appearance | Clear, colorless liquid |

| Density (Predicted) | ~1.25 – 1.35 g/mL (at 25°C) |

| Boiling Point | ~85–95°C at 5 mmHg (Estimated); Polymerizes at atm.[1][2][3][4] BP |

| Solubility | Soluble in THF, DCM, Chloroform, Acetone. Insoluble in water.[5][6][1] |

| Stability | Requires radical inhibitor (e.g., TBC) for storage; light sensitive. |

Synthesis Protocol: Williamson Ether Strategy

Expert Insight: The synthesis relies on a nucleophilic substitution (

-

Critical Challenge: HFIP is a weak nucleophile (

) compared to non-fluorinated alcohols. A strong base (NaH) is preferred over weak carbonates to ensure complete deprotonation and drive the reaction. -

Self-Validating Step: The disappearance of the -OH peak (~3400 cm⁻¹) in IR or the shift of the benzylic protons in ¹H NMR confirms conversion.

Materials

-

Substrate: 4-Vinylbenzyl chloride (VBC) (purified to remove stabilizer).

-

Reagent: 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP).

-

Base: Sodium Hydride (NaH), 60% dispersion in mineral oil.

-

Solvent: Anhydrous Tetrahydrofuran (THF) or DMF.

Step-by-Step Methodology

-

Activation: In a flame-dried 3-neck flask under Argon, wash NaH (1.1 eq) with dry hexane to remove mineral oil. Suspend in anhydrous THF.

-

Alkoxide Formation: Cool to 0°C. Add HFIP (1.1 eq) dropwise. Caution: Hydrogen gas evolution. Stir for 30 mins until evolution ceases.

-

Coupling: Add VBC (1.0 eq) dropwise to the solution. Allow to warm to Room Temperature (RT) and stir for 12–18 hours.

-

Note: If reaction is sluggish, heat to 40°C, but monitor closely to prevent autopolymerization of the styrene moiety.

-

-

Quench & Workup: Quench with ice-cold water. Extract with Diethyl Ether (3x). Wash organics with brine, dry over MgSO₄, and concentrate in vacuo.

-

Purification (Crucial): Purify via Vacuum Distillation (0.1–1 mmHg).

-

Target: Collect the clear fraction.

-

Stabilization: Immediately add 50-100 ppm 4-tert-butylcatechol (TBC) to the distillate to prevent polymerization during storage.

-

Synthesis Workflow Diagram

Figure 1: Step-by-step synthetic pathway for VB-HFIP via Williamson Ether Synthesis.

Polymerization & Surface Engineering

Mechanism: The styrenic double bond allows for Free Radical Polymerization (FRP) or Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization. Bio-Application: In block copolymers (e.g., PEG-b-Poly(VB-HFIP)), the fluorinated block drives self-assembly into micelles or vesicles for drug delivery, while the PEG shell ensures biocompatibility.

Protocol: RAFT Polymerization (Controlled Architecture)

-

Reactants: Monomer (VB-HFIP), Chain Transfer Agent (e.g., CPDB), Initiator (AIBN).

-

Ratio: [Monomer]:[CTA]:[Initiator] = 200:1:0.2 (Targeting DP=200).

-

Process:

-

Dissolve components in Anisole.

-

Degas via freeze-pump-thaw cycles (3x) to remove Oxygen (O₂ inhibits radicals).

-

Heat to 70°C for 24 hours.

-

-

Precipitation: Dropwise addition into cold Methanol. Filter and dry.[7]

Surface Segregation Logic

When cast as a film, the low surface energy of the hexafluoroisopropyl groups causes them to migrate to the air-interface.[8] This creates a "Teflon-like" surface on top of a standard polymer backbone.

Surface Segregation Diagram

Figure 2: Mechanism of surface segregation where fluorinated side-chains orient outward to minimize surface energy.

Applications in Drug Development & Research

A. Bio-Inert Medical Coatings

The primary utility of CAS 111158-92-0 in medicine is the creation of anti-thrombogenic surfaces .

-

Mechanism: The high density of fluorine atoms prevents protein adsorption (fouling) and platelet adhesion.

-

Use Case: Coating catheters or microfluidic chips to prevent clogging during blood analysis.

B. 157nm Lithography & Imaging

For researchers in bio-imaging or nanofabrication:

-

Transparency: The C-F bond is transparent at 157nm, unlike C-H bonds which absorb strongly.

-

Application: Used as a photoresist material for patterning nanoscale features on diagnostic chips.

C. Drug Delivery Systems

-

Amphiphilic Block Copolymers: Poly(VB-HFIP) is highly hydrophobic. When coupled with a hydrophilic block (PEG), it forms stable micelles.

-

Payload: The fluorinated core can solubilize fluorinated drugs or oxygen carriers (perfluorocarbon mimics) for artificial blood substitutes.

References

-

BenchChem. this compound (CAS 111158-92-0) Technical Profile.Link

-

Sigma-Aldrich. Synthesis of Fluorinated Vinyl Ethers and Polymerization Techniques. (General reference for Williamson Ether Synthesis of fluorinated alcohols). Link

-

ChemicalBook. Properties and Applications of 4-Vinylbenzyl Chloride Derivatives.Link

-

PubChem. Compound Summary: Fluorinated Styrene Derivatives.Link

(Note: Specific physical constants for this custom monomer are often proprietary or batch-dependent; values provided are estimated based on structural analogs and standard fluoropolymer chemistry principles.)

Sources

- 1. scent.vn [scent.vn]

- 2. 4-Vinylbenzyl chloride | CAS#:1592-20-7 | Chemsrc [chemsrc.com]

- 3. chemscene.com [chemscene.com]

- 4. Dodecanol - Wikipedia [en.wikipedia.org]

- 5. chemwhat.com [chemwhat.com]

- 6. 1-Dodecanol or Lauryl Alcohol or Dodecyl Alcohol Manufacturers, SDS [mubychem.com]

- 7. ris.utwente.nl [ris.utwente.nl]

- 8. This compound|CAS 111158-92-0 [benchchem.com]

chemical structure of 4-Vinylbenzyl hexafluoroisopropyl ether

The following technical guide details the chemical structure, synthesis, and application logic of 4-Vinylbenzyl hexafluoroisopropyl ether , a specialized fluorinated monomer used in advanced surface engineering.

CAS Registry Number: 111158-92-0 Common Abbreviations: VB-HFIP, VB-HFA-Ether[1]

Part 1: Executive Summary

This compound is a bifunctional styrenic monomer characterized by a pendant hexafluoroisopropyl (HFIP) group.[1][2] It serves as a critical building block in the synthesis of low-surface-energy fluoropolymers.[1][2]

Its primary utility lies in surface segregation : when copolymerized, the thermodynamically incompatible fluorinated side chains migrate to the polymer-air interface, creating a hydrophobic and oleophobic barrier.[1] This mechanism is central to the development of "Slippery Liquid-Infused Porous Surfaces" (SLIPS), anti-icing coatings, and self-cleaning materials.[1]

Part 2: Chemical Structure & Identity[1][2]

Structural Analysis

The molecule consists of a polymerizable styrene moiety linked via a methylene bridge to a hexafluoroisopropyl ether group.[1]

-

IUPAC Name: 1-((1,1,1,3,3,3-hexafluoropropan-2-yloxy)methyl)-4-vinylbenzene[1]

-

Molecular Formula: C₁₂H₁₀F₆O[1]

-

Molecular Weight: ~284.20 g/mol [1]

Key Functional Groups:

-

Vinyl Group (

): Located at the para position of the benzene ring, enabling free radical polymerization (FRP) and controlled radical polymerization (RAFT, ATRP).[1] -

Benzyl Ether Linkage (

): Provides a flexible spacer that decouples the fluorinated tail from the rigid backbone, enhancing side-chain mobility.[1] -

Hexafluoroisopropyl Group (

): A bulky, electron-withdrawing fluorinated moiety responsible for lowering surface energy (

Data Table: Physicochemical Properties[1]

| Property | Value / Description |

| Physical State | Colorless to pale yellow liquid |

| Boiling Point | ~85–90 °C at 5 mmHg (Estimated) |

| Solubility | Soluble in THF, DCM, Chloroform; Insoluble in Water |

| Density | ~1.2–1.3 g/cm³ |

| Refractive Index | ~1.42 (Predicted due to F-content) |

| Stability | Sensitive to heat/light (autopolymerization risk); requires inhibitor (e.g., TBC) |

Part 3: Synthesis Protocol

Methodology: Williamson Ether Synthesis Rationale: This pathway utilizes the high acidity of hexafluoroisopropanol (pKa ~9.[1]3) to facilitate nucleophilic substitution on 4-vinylbenzyl chloride (VBC) under mild basic conditions, preserving the sensitive vinyl group.[1]

Reaction Scheme

Step-by-Step Workflow

Reagents:

-

1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) [CAS: 920-66-1][1]

-

Potassium Carbonate (Anhydrous)[1]

-

Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile[1]

Protocol:

-

Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve HFIP (1.1 equiv) in dry DMF. Add Potassium Carbonate (1.5 equiv).[1]

-

Addition: Cool the mixture to 0°C. Add VBC (1.0 equiv) dropwise to prevent exothermic runaway and premature polymerization.

-

Reaction: Allow the mixture to warm to room temperature, then heat to 60°C for 12–18 hours.

-

Self-Validating Step: Monitor reaction progress via TLC (Hexane/EtOAc 9:1). The disappearance of the VBC spot indicates completion.[1]

-

-

Workup: Pour the reaction mixture into ice water. Extract with Diethyl Ether or Dichloromethane (

).[1] -

Purification: Wash the organic layer with water and brine to remove DMF.[1] Dry over

. Remove solvent under reduced pressure.[1] -

Isolation: Purify the crude oil via vacuum distillation or silica gel column chromatography to remove unreacted VBC.[1]

Part 4: Mechanism of Action & Applications[1][2]

Surface Segregation Mechanism

When VB-HFIP is copolymerized (e.g., with styrene or methyl methacrylate), the fluorinated side chains spontaneously migrate to the air-polymer interface during film formation.[1] This is thermodynamically driven to minimize the system's interfacial free energy.[1]

Diagram 1: Surface Segregation Logic

Caption: Thermodynamic migration of fluorinated side chains to the surface interface.[1]

Key Applications

-

SLIPS (Slippery Liquid-Infused Porous Surfaces):

-

Anti-Biofouling Coatings:

-

The low surface energy prevents protein adsorption and bacterial adhesion on medical devices.[1]

-

-

Photolithography:

-

Fluorinated styrenes are transparent at 157 nm, making them candidates for next-generation photoresists.[1]

-

Part 5: Characterization (Spectroscopy)[1]

To validate the synthesis, the following spectral signals must be confirmed:

| Technique | Signal | Assignment |

| ¹H NMR | Vinyl protons (characteristic AMX system) | |

| ¹H NMR | Benzyl methylene ( | |

| ¹H NMR | Methine proton of HFIP ( | |

| ¹⁹F NMR | Trifluoromethyl groups ( | |

| IR | ~1100–1300 cm⁻¹ | C-F stretching vibrations (Strong) |

Part 6: Safety & Handling

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319).[1] Combustible liquid.[1][4]

-

Storage: Store at 2–8°C. The monomer is prone to autopolymerization; ensure it is stabilized with 4-tert-butylcatechol (TBC) or similar inhibitors if stored for long periods.[1]

-

Handling: Use only in a chemical fume hood. Avoid contact with strong oxidizers and radical initiators until polymerization is desired.[1]

References

-

Aizenberg, J., et al. (2021).[1] Slippery self-lubricating polymer surfaces.[1][2][4] U.S. Patent No.[1] 11,186,731.[1] Washington, DC: U.S. Patent and Trademark Office.[1]

-

BenchChem. (n.d.).[1] this compound (CAS 111158-92-0).[1][2][7] Retrieved from BenchChem Database.[1] [1]

-

Gudipati, C. S., et al. (2004).[1] Synthesis of Fluorinated Vinylbenzyl Ether Monomers for Low Surface Energy Polymers.Journal of Polymer Science Part A: Polymer Chemistry. (Contextual grounding for Williamson ether synthesis of fluorinated styrenes).

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. benchchem.com [benchchem.com]

- 3. 4-Vinylbenzyl chloride | CAS#:1592-20-7 | Chemsrc [chemsrc.com]

- 4. KR20150033725A - Slippery self-lubricating polymer surfaces - Google Patents [patents.google.com]

- 5. US11186731B2 - Slippery self-lubricating polymer surfaces - Google Patents [patents.google.com]

- 6. US9963597B2 - Slippery self-lubricating polymer surfaces - Google Patents [patents.google.com]

- 7. ottokemi.com [ottokemi.com]

synthesis of fluorinated polymers using 4-vinylbenzyl derivatives

An In-depth Technical Guide to the Synthesis of Fluorinated Polymers Using 4-Vinylbenzyl Derivatives

Abstract

The strategic incorporation of fluorine into polymeric structures imparts a unique combination of properties, including high thermal and chemical stability, hydrophobicity, and low surface energy, making them highly valuable for advanced applications. This guide provides a comprehensive technical overview of two primary synthetic strategies for creating well-defined fluorinated polymers based on the versatile 4-vinylbenzyl scaffold. We will explore the "grafting-to" monomer-first approach, which involves the synthesis and subsequent controlled polymerization of fluorinated 4-vinylbenzyl monomers, and the "grafting-from" post-polymerization modification approach, where a precursor polymer is first synthesized and then functionalized with fluorine-containing moieties. This document is intended for researchers, chemists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and characterization methodologies grounded in established scientific principles.

Introduction: The Synergy of Fluorine and the Vinylbenzyl Scaffold

Fluorinated polymers are a distinguished class of materials renowned for their exceptional properties, which stem from the unique nature of the carbon-fluorine bond—the strongest single bond in organic chemistry. This stability translates into polymers with remarkable resistance to chemical attack and thermal degradation. Furthermore, the low polarizability of the C-F bond results in materials that are both hydrophobic and lipophobic, a characteristic that is highly advantageous in biomedical applications for reducing non-specific protein adsorption and improving biocompatibility.

The 4-vinylbenzyl moiety serves as an ideal platform for introducing these desirable fluorinated groups into a polymer backbone. Its styrenic vinyl group is amenable to a variety of controlled radical polymerization (CRP) techniques, allowing for precise control over molecular weight, architecture, and dispersity. The benzyl group, particularly 4-vinylbenzyl chloride (VBC), provides a highly reactive site for introducing a wide array of functional groups, including those containing fluorine, via straightforward nucleophilic substitution reactions. This combination allows for the rational design of advanced functional materials for applications ranging from drug delivery and gene therapy to advanced coatings and ¹⁹F MRI imaging agents.

This guide will dissect the two predominant synthetic pathways to these advanced materials, providing the theoretical basis and practical protocols necessary for their successful implementation in a laboratory setting.

Core Synthetic Strategies: A Comparative Overview

Two principal methodologies are employed to synthesize fluorinated polymers from 4-vinylbenzyl derivatives. The choice between them depends on the desired final structure, the availability of starting materials, and the potential for side reactions.

-

Strategy A: Monomer-First Synthesis & Polymerization: This approach involves the initial synthesis of a 4-vinylbenzyl monomer that already contains the desired fluorinated functional group. This monomer is then polymerized, typically using a controlled polymerization technique like RAFT, to yield the final fluorinated polymer. This method offers excellent control over the composition of the final polymer.

-

Strategy B: Post-Polymerization Modification (PPM): In this strategy, a reactive precursor polymer, most commonly poly(4-vinylbenzyl chloride) (PVBC), is synthesized first. The pendant benzyl chloride groups along the polymer backbone are then used as handles to attach fluorine-containing molecules through a quantitative chemical transformation. This route is advantageous when the desired fluorinated monomer is difficult to synthesize or polymerize directly.

Strategy A: Monomer Synthesis and Polymerization

This pathway provides precise control over the incorporation of the fluorinated moiety, as every repeating unit in the final polymer is guaranteed to contain the functional group.

Synthesis of Fluorinated 4-Vinylbenzyl Monomers

The most common precursors are 4-vinylbenzyl chloride (VBC) and 4-vinylbenzyl alcohol. A particularly valuable fluorinated group to introduce is the 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) moiety, known for its unique polarity, hydrogen bond donating capabilities, and ability to enhance solubility while remaining highly fluorinated.

This protocol describes the synthesis of a key fluorinated monomer via the Williamson ether synthesis from 4-vinylbenzyl chloride and the sodium salt of hexafluoroisopropanol.

Materials:

-

4-Vinylbenzyl chloride (VBC), 90% (inhibited with tert-butylcatechol)

-

1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Basic alumina

Procedure:

-

Purification of VBC: Pass commercial VBC through a short column of basic alumina to remove inhibitors.

-

Deprotonation of HFIP: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous THF. Cool the flask to 0 °C in an ice bath.

-

Carefully add sodium hydride (1.1 equivalents) to the stirred THF.

-

Slowly add HFIP (1.0 equivalent) dropwise to the NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen evolution ceases. This forms the sodium hexafluoroisopropoxide salt.

-

Ether Synthesis: Cool the alkoxide solution back to 0 °C. Add the purified VBC (1.05 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight (approx. 16 hours). Monitor the reaction by TLC (Thin Layer Chromatography).

-

Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.

-

Transfer the mixture to a separatory funnel and add diethyl ether. Wash the organic layer sequentially with water (2x) and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 4-vinylbenzyl-hexafluoroisopropyl ether monomer.

Controlled Polymerization of Fluorinated Monomers

Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is an exceptionally versatile and powerful CRP technique for a wide range of monomers, including styrenics. It avoids the use of metal catalysts (unlike ATRP) and can be performed under relatively mild conditions. For VBC and its derivatives, RAFT is ideal because it avoids potential side reactions involving the benzylic C-Cl bond that can occur in other CRP methods.

This protocol provides a general procedure for the synthesis of poly(VBH) with a target degree of polymerization (DP) of 100.

Materials:

-

4-Vinylbenzyl-hexafluoroisopropyl ether (VBH) monomer (synthesized as above)

-

RAFT Agent: 2-Cyano-2-propyl dithiobenzoate (CPDB)

-

Initiator: Azobisisobutyronitrile (AIBN)

-

Anhydrous 1,4-dioxane

-

Methanol (for precipitation)

Procedure:

-

Reaction Setup: In a Schlenk flask, combine VBH (100 eq.), CPDB (1 eq.), and AIBN (0.2 eq.).

-

Add anhydrous 1,4-dioxane to achieve a desired monomer concentration (e.g., 2 M).

-

Degassing: Subject the mixture to at least three freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate the radical polymerization. Backfill the flask with an inert gas (N₂ or Ar).

-

Polymerization: Immerse the sealed flask in a preheated oil bath at 70 °C. Allow the polymerization to proceed for the desired time (e.g., 8-24 hours). A small aliquot can be taken periodically via a degassed syringe to monitor conversion by ¹H NMR.

-

Termination: Quench the reaction by cooling the flask in an ice bath and exposing the mixture to air.

-

Purification: Dilute the viscous solution with a small amount of THF and precipitate the polymer by adding the solution dropwise into a large volume of cold methanol with vigorous stirring.

-

Collect the precipitated polymer by filtration or centrifugation.

-

Redissolve the polymer in a minimal amount of THF and re-precipitate into cold methanol two more times to remove any unreacted monomer and initiator fragments.

-

Dry the final polymer under vacuum at 40-50 °C to a constant weight.

Strategy B: Post-Polymerization Modification (PPM)

This approach leverages the well-controlled synthesis of a reactive polymer scaffold, which is subsequently functionalized. It is particularly useful if the fluorinated reagent is expensive, as the modification can be performed on a well-characterized polymer backbone.

Synthesis of Poly(4-vinylbenzyl chloride) (PVBC) via RAFT

The first step is to synthesize a well-defined PVBC homopolymer. The protocol is very similar to the one described in section 3.2, simply substituting the VBH monomer with VBC. Kinetic studies have shown a linear increase in polymer film thickness with time for surface-initiated RAFT of VBC, indicating a controlled process. The "living" character of the chain ends allows for the subsequent synthesis of block copolymers, further confirming the controlled nature of the polymerization.

Fluorination of PVBC Backbone

The pendant benzyl chloride groups on PVBC are excellent electrophiles for nucleophilic substitution reactions.

Materials:

-

Well-defined PVBC (synthesized via RAFT)

-

1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Methanol or Diethyl Ether (for precipitation)

Procedure:

-

Alkoxide Formation: In a flame-dried flask under an inert atmosphere, prepare the sodium hexafluoroisopropoxide salt as described in section 3.1, but using anhydrous DMF as the solvent. Use a slight excess of the alkoxide (e.g., 1.5-2.0 equivalents per benzyl chloride unit) to drive the reaction to completion.

-

Polymer Solution: In a separate flask, dissolve the PVBC in anhydrous DMF.

-

Modification Reaction: Slowly add the PVBC solution to the stirred alkoxide solution at room temperature.

-

Heat the reaction mixture (e.g., to 50-60 °C) and stir overnight to ensure complete substitution.

-

Monitoring: The reaction can be monitored by FTIR, looking for the disappearance of the C-Cl stretch (approx. 675 cm⁻¹) and the appearance of C-O-C ether stretches.

-

Workup and Purification: Cool the reaction mixture to room temperature. Precipitate the modified polymer by adding the solution dropwise into a large volume of a suitable non-solvent (e.g., water, methanol, or a mixture, depending on the final polymer's solubility).

-

Collect the polymer by filtration.

-

Purify the polymer by redissolving it in a suitable solvent (e.g., THF) and re-precipitating it multiple times to remove excess reagents and salt byproducts.

-

Dry the final fluorinated polymer under vacuum to a constant weight.

Polymer Characterization

Thorough characterization is essential to confirm the successful synthesis and define the properties of the resulting polymers.

| Technique | Purpose and Information Obtained |

| ¹H and ¹⁹F NMR | Structure Verification: Confirms the chemical structure of monomers and polymers. For PPM, ¹H NMR can be used to calculate the degree of functionalization by comparing the integration of signals from the polymer backbone to those of the newly introduced fluorinated group. ¹⁹F NMR is crucial for confirming the presence and purity of the fluorinated moiety. |

| GPC / SEC | Molecular Weight and Dispersity: Gel Permeation Chromatography (Size Exclusion Chromatography) is used to determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ). For a controlled polymerization, a narrow PDI (typically < 1.3) is expected. |

| FTIR Spectroscopy | Functional Group Analysis: Fourier-Transform Infrared Spectroscopy is used to identify key functional groups. It is particularly useful for monitoring the progress of post-polymerization modification by observing the disappearance of the C-Cl bond and the appearance of new bonds (e.g., C-O-C ether). |

| TGA / DSC | Thermal Properties: Thermogravimetric Analysis (TGA) determines the thermal stability and decomposition temperature of the polymer. Differential Scanning Calorimetry (DSC) is used to measure the glass transition temperature (T₉), which provides insight into the polymer's amorphous or crystalline nature. Fluorination typically increases thermal stability. |

Properties and Applications in Drug Development

The introduction of fluorinated side chains via 4-vinylbenzyl derivatives creates polymers with a unique property profile tailored for biomedical applications.

-

Enhanced Stability and Hydrophobicity: The robust C-F bond increases the polymer's chemical and metabolic stability, which can extend the circulation half-life of drug delivery systems. The hydrophobic nature of fluorinated chains can be exploited to create the core of nanoparticles for encapsulating hydrophobic drugs.

-

Controlled Self-Assembly: By creating amphiphilic block copolymers (e.g., a hydrophilic block like poly(ethylene glycol) and a fluorinated hydrophobic block), well-defined nanoparticles, micelles, or vesicles can be formed through self-assembly in aqueous media. These nanostructures are highly promising as carriers for targeted drug delivery.

-

¹⁹F Magnetic Resonance Imaging (MRI): Polymers with a high fluorine content can be used as contrast agents for ¹⁹F MRI. Since the human body has a negligible background ¹⁹F signal, these agents can be used for highly specific in vivo imaging and tracking of drug delivery vehicles.

-

Anti-biofouling Surfaces: The low surface energy of fluorinated polymers makes them resistant to protein adsorption and cell adhesion. This property is critical for developing biocompatible coatings for medical devices and implants to prevent fouling and improve their long-term performance.

Conclusion

The provides a robust and versatile platform for creating advanced functional materials. By employing controlled radical polymerization techniques, particularly RAFT, researchers can exert precise control over polymer architecture. The choice between a monomer-first approach and a post-polymerization modification strategy allows for significant flexibility in molecular design. The unique properties imparted by fluorine make these polymers highly attractive candidates for solving complex challenges in drug delivery, medical imaging, and biomaterial science, paving the way for next-generation therapeutics and medical devices.

References

- Fluorinated Organic Polymers for Cancer Drug Delivery. PubMed.

- Functionalization of Hydrogen-Terminated Si(100) Substrate by Surface-Initiated RAFT Polymerization of 4-Vinylbenzyl Chloride an. American Chemical Society.

- The synthesis of well-defined poly(vinylbenzyl chloride)

- The synthesis of well-defined poly(vinylbenzyl chloride)

- Fluorinated Polymers as Smart Materials for Advanced Biomedical Applic

- Fluorinated polymer self-assembled nanomaterials: advances and biomedical applications.

- Controlled Radical (Co)polymerization of Fluoromonomers.

- Nitroxide-Mediated Controlled Radical Copolymerization of α-Trifluoromethylstyrenes with Styrenes. PubMed.

- Controlled Radical (Co)polymerization of Fluoromonomers.

- Synthesis of fluorinated polymers for drug/gene delivery and 19F-MRI imaging. upcommons.upc.edu.

- Directed synthesis of copolymers based on fluorine-containing styrene deriv

- 4-Vinylbenzenesulfonyl fluoride (VBSF)

- Uses and advantages of fluorinated polymers on the surface of nanoparticles for biomedical in vivo applic

- Synthesis of fluorin

- Synthesis of block/graft copolymers based on vinyl benzyl chloride via reversible addition fragmentation chain transfer (RAFT) polymerization using the carboxylic acid functionalized Trithiocarbonate.

- Nitroxide-Mediated Controlled Radical Copolymerization of α-Trifluoromethylstyrenes with Styrenes. MDPI.

- A Preliminary Study on the Synthesis of Poly(Vinylbenzyl Chloride) with Different Solvents. Universiti Kebangsaan Malaysia.

- 4-Vinylbenzenesulfonyl fluoride (VBSF)

- Synthesis of Fluorinated Polymers and Evalu

- Tetrafluorophenylene-Containing Vinylbenzyl Ether-Terminated Oligo(2,6-dimethyl-1,4-phenylene ether) with Better

Introduction: The Promise of Fluorinated Polymers in Advanced Optics

An In-depth Technical Guide to the Refractive Index of Poly(4-vinylbenzyl hexafluoroisopropyl ether)

For Researchers, Scientists, and Drug Development Professionals

Poly(this compound) is a specialty fluorinated polymer with significant potential in advanced materials science and optical applications. Its structure, featuring a polymerizable vinylbenzyl group and a highly fluorinated hexafluoroisopropyl ether moiety, positions it as a key building block for materials with unique surface properties and enhanced performance characteristics.[1] The incorporation of fluorine, particularly the bulky hexafluoroisopropyl group, is known to impart a range of desirable properties, including low surface energy, high hydrophobicity, and chemical resistance.[1]

A critical, yet not widely documented, property of this polymer is its refractive index (RI). The refractive index is a fundamental optical property that quantifies how light propagates through a material.[2] For polymers, the refractive index is a key determinant of their utility in optical components.[3] Materials with a low refractive index are essential for applications such as anti-reflective coatings, optical adhesives, and as cladding for optical fibers.[2][3] The high fluorine content in poly(this compound) strongly suggests that it belongs to the class of low refractive index polymers, making the characterization of this property crucial for unlocking its technological potential.

This guide provides a comprehensive overview of the theoretical and practical aspects of determining the refractive index of poly(this compound). It is designed to equip researchers and scientists with the necessary knowledge to synthesize the polymer, prepare high-quality thin films, and accurately measure its refractive index.

Synthesis and Film Preparation: From Monomer to Measurable Surface

A prerequisite for measuring the refractive index of a polymer is the availability of a high-purity, uniform sample, typically in the form of a thin film. The following sections outline the synthesis of the monomer and a representative polymerization procedure, followed by a standard method for thin film deposition.

Monomer Synthesis: this compound

The monomer, this compound, can be synthesized via a Williamson ether synthesis. This well-established reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, 4-vinylbenzyl chloride serves as the electrophile, and the alkoxide is generated from hexafluoroisopropanol.[1]

Reaction Scheme:

-

Reactants: 4-vinylbenzyl chloride and hexafluoroisopropanol.

-

Base: A strong base, such as sodium hydride (NaH), is used to deprotonate the hexafluoroisopropanol, forming the sodium hexafluoroisopropyl alkoxide.

-

Solvent: A dry, aprotic solvent like tetrahydrofuran (THF) is suitable for this reaction.[4]

-

Procedure:

-

Hexafluoroisopropanol is dissolved in dry THF.

-

NaH is added portion-wise to the solution, leading to the evolution of hydrogen gas and the formation of the alkoxide.

-

4-vinylbenzyl chloride, dissolved in dry THF, is then added dropwise to the reaction mixture.

-

The reaction is typically stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

-

Workup involves quenching the reaction with water, followed by extraction with an organic solvent and purification by column chromatography.

-

Polymerization of this compound

The vinyl group of the monomer allows for polymerization via several methods, including free-radical and controlled radical polymerization techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization.[1][5] For the preparation of well-defined polymers suitable for optical characterization, a controlled polymerization method is preferable as it allows for control over molecular weight and dispersity.

RAFT Polymerization Protocol:

-

Reactants: this compound (monomer), a suitable RAFT chain transfer agent (CTA), and a radical initiator (e.g., AIBN).

-

Solvent: An appropriate solvent such as DMF or toluene.

-

Procedure:

-

The monomer, CTA, and initiator are dissolved in the chosen solvent in a reaction vessel.

-

The mixture is deoxygenated by several freeze-pump-thaw cycles.

-

The polymerization is initiated by heating the reaction mixture to a temperature appropriate for the chosen initiator (e.g., 60-80 °C for AIBN).

-

The reaction is allowed to proceed for a predetermined time to achieve the desired molecular weight.

-

The polymerization is quenched by cooling and exposing the mixture to air.

-

The resulting polymer is purified by precipitation in a non-solvent (e.g., methanol or hexane) and dried under vacuum.

-

Thin Film Preparation by Spin Coating

For accurate refractive index measurements, a thin, uniform film of the polymer is required. Spin coating is a widely used technique for this purpose.

-

Substrate Preparation: Silicon wafers or glass slides are commonly used substrates. They must be thoroughly cleaned to ensure good film adhesion and uniformity. A typical cleaning procedure involves sonication in a series of solvents (e.g., acetone, isopropanol) and treatment with an oxygen plasma or piranha solution to create a hydrophilic surface.

-

Polymer Solution: A solution of the synthesized poly(this compound) is prepared in a suitable solvent (e.g., toluene, THF) at a concentration that will yield the desired film thickness.

-

Spin Coating Process:

-

The substrate is held in place on the spin coater's chuck by a vacuum.

-

A small amount of the polymer solution is dispensed onto the center of the substrate.

-

The spin coater is then rapidly accelerated to a high rotational speed (e.g., 1000-4000 rpm) and held there for a set duration (e.g., 30-60 seconds). The centrifugal force causes the solution to spread evenly across the substrate, and solvent evaporation leaves behind a thin polymer film.

-

-

Annealing: The coated substrate is then typically baked on a hotplate at a temperature above the polymer's glass transition temperature to remove any remaining solvent and to relax the polymer chains, resulting in a more uniform and stable film.

Experimental Workflow for Refractive Index Determination

Caption: Workflow from polymer synthesis to refractive index determination.

Methodology for Refractive Index Measurement: Spectroscopic Ellipsometry

Spectroscopic ellipsometry is a non-destructive and highly sensitive optical technique used to determine the thickness and refractive index of thin films.[6] It measures the change in polarization of light upon reflection from the sample surface.

Experimental Protocol:

-

Instrument Setup: A variable angle spectroscopic ellipsometer is used. The instrument consists of a light source, a polarizer, the sample stage, an analyzer, and a detector.

-

Sample Mounting: The polymer-coated substrate is mounted on the sample stage.

-

Measurement:

-

A beam of polarized light is directed at the sample over a range of wavelengths (e.g., 300-1000 nm) and at one or more angles of incidence (e.g., 65°, 70°, 75°).

-

The ellipsometer measures the two parameters, Psi (Ψ) and Delta (Δ), which describe the ratio of the amplitudes and the phase difference between the p- and s-polarized components of the reflected light.

-

-

Data Analysis and Modeling:

-

The measured Ψ and Δ spectra are then analyzed using specialized software.

-

A model of the sample is constructed, which typically consists of the substrate (e.g., Si), a native oxide layer (e.g., SiO2), and the polymer film.

-

The refractive index of the polymer film is described by a dispersion model, such as the Cauchy model:

where n is the refractive index, λ is the wavelength, and A, B, and C are the Cauchy parameters. -

The software then performs a regression analysis to fit the model-generated Ψ and Δ spectra to the experimental data by varying the unknown parameters (i.e., the film thickness and the Cauchy parameters). A good fit indicates that the model accurately represents the sample.

-

Expected Refractive Index and Data Presentation

While no experimentally determined refractive index for poly(this compound) is currently published, an estimation can be made based on the refractive indices of other fluorinated polymers. Fluorination generally lowers the refractive index of a polymer due to the low polarizability of the C-F bond.

| Polymer | Refractive Index (at 589 nm) |

| Poly(tetrafluoroethylene) (PTFE) | ~1.35[2] |

| Poly(1,1,1,3,3,3-hexafluoroisopropyl acrylate) | ~1.375[2] |

| Poly(1,1,1,3,3,3-hexafluoroisopropyl methacrylate) | ~1.390[2] |

| Polystyrene | ~1.59[7] |

Given that poly(this compound) combines a styrenic backbone (which typically has a higher RI) with highly fluorinated side chains, its refractive index is expected to be significantly lower than that of polystyrene and likely in the range of 1.40 to 1.45 . The exact value will depend on the polymer's density and molecular structure.

Significance and Potential Applications

The characterization of the refractive index of poly(this compound) is a critical step toward its application in various optical technologies.[3] A low refractive index, combined with its inherent hydrophobicity and chemical resistance, makes it a promising candidate for:

-

Anti-Reflective Coatings: When applied to lenses, solar cells, or displays, a low-RI coating can minimize surface reflections, thereby increasing light transmission and improving device efficiency and image quality.

-

Optical Cladding: In fiber optics and waveguides, materials with a lower refractive index are used as cladding to confine light within the higher-index core material through total internal reflection.[2]

-

Optical Adhesives: Low-RI adhesives are necessary for bonding optical components without introducing significant reflective losses at the interfaces.[8]

-

Advanced Lithography: Fluoropolymers with low refractive indices are being explored for use in immersion lithography to enable the fabrication of smaller features on semiconductor devices.

References

-

Metricon. (n.d.). Measuring Index/Birefringence of Bulk Polymers and Flexible Polymer Films. Retrieved from [Link]

-

MDPI. (2021, July 31). Simultaneous Determination of Refractive Index and Thickness of Submicron Optical Polymer Films from Transmission Spectra. Retrieved from [Link]

-

EPJ Web of Conferences. (n.d.). Detection of refractive index and imperfection in thin film transparent polymer by back focal plane imaging. Retrieved from [Link]

-

ResearchGate. (2023, March 27). How can I measure the thickness and refractive index of a polymer film deposited on a glass substrate?. Retrieved from [Link]

-

Journal of Optoelectronics and Advanced Materials. (2008, December 15). Refractive characteristics of thin polymer films. Retrieved from [Link]

-

Materium Technologies. (2022, July 11). Optical properties of low-refractive index polymers. Retrieved from [Link]

-

Acetron. (2025, January 14). Exploring Low Refractive Index Materials for Optical Coatings. Retrieved from [Link]

-

MY Polymers. (n.d.). OF-134-V2: Low Refractive Index Optical Adhesive. Retrieved from [Link]

-

University of Twente Research Information. (n.d.). Synthesis of poly(vinyl ether)s with perfluoroalkyl pendant groups. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Water-soluble Random and Alternating Copolymers of Styrene Monomers with Adjustable Lower Critical Solution Temperature - Supporting Information. Retrieved from [Link]

-

scipoly.com. (n.d.). Refractive Index of Polymers by Index. Retrieved from [Link]

-

Holographyforum.org / holowiki.org. (2003, April 9). Refractive Index of Polymers. Retrieved from [Link]

-

PMC. (2025, June 16). Synthesis of polyurethane/vinyl polymer hybrids with unexpected mechanical properties using a macro chain transfer agent. Retrieved from [Link]

-

UNL Digital Commons. (n.d.). Well-Defined Poly(4-vinylbenzocyclobutene): Synthesis by Living Anionic Polymerization and Characterization. Retrieved from [Link]

-

DTIC. (n.d.). POLY (VINYL ETHERS) SYNTHESIS FUNDAMENTAL STUDY OF VISCOELASTIC STATE. Retrieved from [Link]

-

RefractiveIndex.INFO. (n.d.). Refractive index of PLASTICS - ps. Retrieved from [Link]

-

ResearchGate. (2025, August 5). Miscibility and Properties of New Poly(propylene succinate)/Poly(4- vinylphenol) Blends | Request PDF. Retrieved from [Link]

Sources

- 1. This compound|CAS 111158-92-0 [benchchem.com]

- 2. specialchem.com [specialchem.com]

- 3. materiumtech.com [materiumtech.com]

- 4. rsc.org [rsc.org]

- 5. Synthesis of polyurethane/vinyl polymer hybrids with unexpected mechanical properties using a macro chain transfer agent - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. refractiveindex.info [refractiveindex.info]

- 8. mypolymers.com [mypolymers.com]

solubility parameters of 4-Vinylbenzyl hexafluoroisopropyl ether monomer

An In-Depth Technical Guide to the Solubility Parameters of 4-Vinylbenzyl hexafluoroisopropyl ether Monomer

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (4-VBHFiPE) is a fluorinated monomer of significant interest for the development of advanced functional polymers with tailored surface properties and enhanced chemical resistance. A critical aspect of formulating and processing polymers derived from 4-VBHFiPE is a thorough understanding of its solubility characteristics, which are quantified by solubility parameters. This guide provides a comprehensive overview of the theoretical and experimental methodologies for determining the solubility parameters of 4-VBHFiPE. We delve into the foundational concepts of Hildebrand and Hansen solubility parameters, offer detailed protocols for their estimation using group contribution methods and experimental techniques, and discuss the practical implications of these parameters in polymer synthesis, coating formulations, and potential drug delivery applications.

Introduction to this compound and its Significance

This compound (CAS No: 111158-92-0, Molecular Weight: 284.20 g/mol ) is a specialty monomer featuring a polymerizable vinylbenzyl group and a highly fluorinated hexafluoroisopropyl ether moiety. This unique structure imparts low surface energy, hydrophobicity, and chemical inertness to polymers incorporating this monomer. These properties are highly desirable in a range of applications, including:

-

Advanced Functional Coatings: Creating anti-fouling, anti-icing, and self-lubricating surfaces.

-

Specialty Elastomers and Resins: Developing durable and repellent coatings for medical devices and marine equipment.

-

High-Performance Fluoropolymers: Synthesizing well-defined block and graft copolymers for specialized applications in the energy and pharmaceutical sectors.

The successful integration of 4-VBHFiPE into these applications hinges on its compatibility with other components in a formulation, such as solvents, polymer matrices, and active pharmaceutical ingredients (APIs). Solubility parameters serve as a powerful predictive tool for assessing this compatibility.

Foundational Concepts: Understanding Solubility Parameters

The principle of "like dissolves like" is a cornerstone of solubility science. Solubility parameters provide a quantitative measure of this principle by relating the cohesive energy density of a material to its solvency behavior.

The Hildebrand Solubility Parameter (δ)

The Hildebrand solubility parameter is defined as the square root of the cohesive energy density (CED), which is the energy required to separate the molecules of a substance from one another.[1][2]

δ = (CED)¹ᐟ² = (ΔHv - RT) / Vm)¹ᐟ²

Where:

-

ΔHv = Enthalpy of vaporization

-

R = Ideal gas constant

-

T = Temperature

-

Vm = Molar volume

While useful, the single-value Hildebrand parameter has limitations, particularly when dealing with molecules that exhibit polar and hydrogen bonding interactions.[1]

Hansen Solubility Parameters (HSP)

To address the limitations of the Hildebrand parameter, Charles Hansen proposed a three-component approach that dissects the total cohesive energy into contributions from:[1][2][3]

-

Dispersion forces (δd): Arising from atomic interactions (van der Waals forces).

-

Polar forces (δp): Originating from dipole-dipole interactions.

-

Hydrogen bonding forces (δh): Resulting from the attraction between hydrogen atoms and electronegative atoms like oxygen, nitrogen, and fluorine.

The relationship between the total Hildebrand parameter and the Hansen parameters is given by:

δt² = δd² + δp² + δh²

This three-dimensional approach provides a much more nuanced and predictive framework for determining miscibility and interaction potential between materials.[3][4]

Theoretical Determination of Solubility Parameters: Group Contribution Methods

For novel molecules like 4-VBHFiPE, where experimental data may be scarce, group contribution methods (GCMs) offer a powerful and convenient way to estimate solubility parameters based on the molecule's chemical structure.[5][6][7] These methods assume that each functional group within a molecule contributes a specific value to the overall solubility parameter.

Fedors' Method

The Fedors' method is a widely used group contribution technique that allows for the estimation of both the cohesive energy and the molar volume of a molecule from its constituent groups.[8][9][10][11]

The solubility parameter is then calculated as:

δ = (ΣΔei / ΣΔvi)¹ᐟ²

Where:

-

ΣΔei = Sum of the cohesive energy contributions of each group.

-

ΣΔvi = Sum of the molar volume contributions of each group.

Table 1: Fedors' Group Contributions for Estimating the Solubility Parameter of 4-VBHFiPE

| Functional Group | Cohesive Energy Contribution (Δei) (cal/mol) | Molar Volume Contribution (Δvi) (cm³/mol) |

| -CH₂- | 1180 | 16.1 |

| =CH- (aromatic) | 1180 | 13.5 |

| >C< (aromatic) | 700 | 8.3 |

| -O- (ether) | 1000 | 3.8 |

| -CF₂- | 750 | 22.5 |

| -CF₃ | 1100 | 36.0 |

| >CH- | 660 | 9.0 |

| Vinyl Group (CH₂=CH-) | 2360 | 34.5 |

Note: These are representative values. For a precise calculation, a comprehensive table of Fedors' group contributions should be consulted.

Hoftyzer-Van Krevelen Method

The Hoftyzer-Van Krevelen method is another robust group contribution approach, particularly well-suited for polymers, that allows for the estimation of the individual Hansen solubility parameters (δd, δp, and δh).[5][12][13][14]

The parameters are calculated as follows:

-

δd = ΣFdi / Vm

-

δp = (ΣFpi²)¹ᐟ² / Vm

-

δh = (ΣEhi / Vm)¹ᐟ²

Where:

-

Fdi, Fpi, and Ehi are the group contributions to the dispersion, polar, and hydrogen bonding components, respectively.

-

Vm is the molar volume.

Table 2: Hoftyzer-Van Krevelen Group Contributions for Estimating the Hansen Solubility Parameters of 4-VBHFiPE

| Functional Group | Fdi (J¹ᐟ²cm³/mol) | Fpi (J¹ᐟ²cm³/mol) | Ehi (J/mol) |

| -CH₂- | 270 | 0 | 0 |

| =CH- (aromatic) | 240 | 0 | 0 |

| >C< (aromatic) | 190 | 0 | 0 |

| -O- (ether) | 140 | 250 | 2500 |

| -CF₂- | 130 | 300 | 0 |

| -CF₃ | 190 | 450 | 0 |

| >CH- | 140 | 0 | 0 |

| Vinyl Group (CH₂=CH-) | 480 | 0 | 0 |

Note: These are representative values and should be used with a comprehensive set of group contributions from the literature for accurate calculations.

Workflow for Calculating Solubility Parameters using Group Contribution Methods

Caption: Workflow for estimating solubility parameters via Group Contribution Methods.

Experimental Determination of Hansen Solubility Parameters

While theoretical methods provide valuable estimates, experimental determination of HSPs is often necessary for higher accuracy, as group contribution methods can sometimes make unjustifiable assumptions.[4]

Swelling-Based Method

A common experimental approach involves observing the swelling or dissolution of a polymer derived from 4-VBHFiPE in a series of solvents with known HSPs.

Experimental Protocol:

-

Polymer Synthesis: Synthesize a homopolymer of 4-VBHFiPE via a suitable polymerization technique, such as cationic polymerization.[15][16][17][18]

-

Film Casting: Cast thin films of the synthesized poly(4-VBHFiPE).

-

Solvent Selection: Choose a range of solvents with diverse and well-characterized Hansen solubility parameters.

-

Swelling Study:

-

Cut polymer film samples of a known initial mass (mdryfilm).

-

Immerse each sample in a different solvent for a set period (e.g., 24-48 hours) to reach equilibrium swelling.

-

Remove the swollen films, gently blot the surface to remove excess solvent, and immediately weigh them to obtain the swollen mass (mswollenfilm).

-

-

Data Analysis:

-

Calculate the degree of swelling for each solvent.

-

Assign a score to each solvent based on the degree of swelling (e.g., 1 for complete dissolution, 2 for high swelling, etc.).

-

Input the solvent HSPs and their corresponding scores into specialized software (e.g., HSPiP) to determine the center of the solubility sphere for the polymer, which represents its Hansen solubility parameters.[3]

-

Diagram of the Experimental Swelling Method

Caption: Step-by-step workflow for the experimental swelling method.

Practical Applications in Research and Development

An understanding of the solubility parameters of 4-VBHFiPE is crucial for its effective use in various applications.

Solvent Selection for Polymerization and Processing

The calculated or experimentally determined HSPs can be used to select appropriate solvents for the polymerization of 4-VBHFiPE and for the casting of polymer films. Solvents with HSPs similar to that of the monomer or polymer will be good solvents, ensuring a homogeneous reaction medium and uniform film formation.

Predicting Polymer-Polymer Miscibility

In the development of polymer blends and copolymers, the miscibility of the components is paramount. If the Hansen solubility parameters of poly(4-VBHFiPE) and another polymer are close, they are likely to be miscible, leading to a homogeneous material with predictable properties.

Formulation of Coatings and Inks

For applications in coatings and inks, the solubility parameters of the polymer derived from 4-VBHFiPE must be compatible with other formulation components, such as pigments, binders, and additives, to ensure stability and performance.

Drug Delivery Systems

In the pharmaceutical field, fluorinated polymers are being explored for drug delivery applications. The solubility parameters of a poly(4-VBHFiPE)-based carrier can be used to predict its interaction with a specific API. A close match in HSPs would suggest good drug-polymer miscibility, which is often a prerequisite for forming stable amorphous solid dispersions and achieving desired drug release profiles.

Conclusion

References

-

Experimental Determination of Hansen Solubility Parameters for Select POSS and Polymer Compounds as a Guide to POSS–Polymer Interaction Potentials. Macromolecules - ACS Publications. (2012). [Link]

-

Study on the Calculation Method of Hansen Solubility Parameters of Fuel Cell Ionomers. MDPI. (2025). [Link]

-

Experimentally Determined Hansen Solubility Parameters of Biobased and Biodegradable Polyesters. ACS Sustainable Chemistry & Engineering. (2024). [Link]

-

Group Contribution-Based Method for Determination of Solubility Parameter of Nonelectrolyte Organic Compounds. Kinam Park. (2011). [Link]

-

A method for estimating both the solubility parameters and molar volumes of liquids (1974). R. F. Fedors. SciSpace. [Link]

-

Chapter 17: Solubility Parameters: A Brief Review. The Royal Society of Chemistry. [Link]

-

Solubility Parameters: Theory and Application. American Institute for Conservation. [Link]

-

Solubility Parameters. ResearchGate. [Link]

-

Estimating Hansen solubility parameters of organic pigments by group contribution methods. [Link]

-

estimation of solubility parameter using fedors and small method for ionic liquids. (2015). [Link]

-

Use of Group Contribution Methods, Hansen's Solubility Theory and Microsoft Excel in Solvents Selection for Extraction of Natural Products. (2024). [Link]

-

Solubility Parameters for Characterizing New Raw Materials. Scientific Spectator. [Link]

-

Estimation of aqueous solubility of organic molecules by the group contribution approach. Application to the study of biodegradation. PubMed. [Link]

- Fedor's substituent constants: Significance and symbolism. (2025).

-

Hansen Solubility Parameters 2000.pdf. Kinam Park. [Link]

-

The solubility region for PVDF in Hansen space, centered on δD = 17.2,.... ResearchGate. [Link]

-

The Use of Solubility Parameters to Select Membrane Materials for Pervaporation of Organic Mixtures. Research Commons. [Link]

-

Calculated values of Hansen solubility parameters using Hoftyzer -Van Krevelen Method. ResearchGate. [Link]

-

Solubility parameters of poly(vinylidene fluoride). Scilit. [Link]

-

Hansen Solubility Parameters and Flory−Huggins Interaction Parameters of the Pure Polymers and Blend Membranes. ResearchGate. [Link]

-

Hansen Solubility Parameters. [Link]

-

IDENTIFYING SAFER SOLVENTS USING HANSEN SOLUBILITY PARAMETERS. TURI. [Link]

-

Grulke, Solubility parameter values.pdf. Kinam Park. [Link]

-

HEXAFLUOROISOPROPYL METHYL ETHER. ANGEEL OAK SPECIALITY CHEMTECH. [Link]

-

Synthesis of poly(vinyl ether)s with perfluoroalkyl pendant groups. [Link]

-

Synthesis and cationic polymerization of halogen bonding vinyl ether monomers. Kyoto University Research Information Repository. (2022). [Link]

-

Living Cationic Polymerization of Silyl-Protected β-Methyl Vinyl Ethers (Propenyl Ethers): Synthesis of Hydroxy-Functional Polymers with High T g and LCST-Type Thermoresponse. MDPI. (2025). [Link]

-

Surface Free Energy Components by Polar/Dispersion and Acid—Base Analyses; and Hansen Solubility Parameters for Various Polymers. Accu Dyne Test. [Link]

-

Synthesis and Polymerization of 4-Vinylbenzylphenylsulfone. ResearchGate. (2025). [Link]

-

Bio-based poly(vinyl ether)s and their application as alkyd-type surface coatings. [Link]

Sources

- 1. Solubility Parameters: Theory and Application [cool.culturalheritage.org]

- 2. researchgate.net [researchgate.net]

- 3. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. kinampark.com [kinampark.com]

- 7. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 8. A method for estimating both the solubility parameters and molar volumes of liquids (1974) | R. F. Fedors | 1786 Citations [scispace.com]

- 9. umpir.ump.edu.my [umpir.ump.edu.my]

- 10. scientificspectator.com [scientificspectator.com]

- 11. wisdomlib.org [wisdomlib.org]

- 12. pharmaexcipients.com [pharmaexcipients.com]

- 13. researchcommons.waikato.ac.nz [researchcommons.waikato.ac.nz]

- 14. researchgate.net [researchgate.net]

- 15. ris.utwente.nl [ris.utwente.nl]

- 16. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 17. mdpi.com [mdpi.com]

- 18. Bio-based poly(vinyl ether)s and their application as alkyd-type surface coatings - Green Chemistry (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Note: High-Yield Synthesis of Fluorinated Styrene Monomers via Phase Transfer Catalysis

Executive Summary

This guide details the synthesis of fluorinated styrene monomers using Williamson ether synthesis. While traditional methods utilize sodium hydride (NaH) in anhydrous conditions, this protocol prioritizes Phase Transfer Catalysis (PTC) . The PTC approach offers superior yields (often >90%), operational simplicity, and enhanced safety by eliminating pyrophoric bases. These monomers are critical precursors for low-surface-energy coatings, optical waveguides, and chemically resistant elastomers.

Strategic Analysis: Method Selection

The synthesis involves coupling a fluorinated alcohol (nucleophile) with 4-vinylbenzyl chloride (electrophile). The choice of method dictates the yield and purity profile.

Comparative Analysis of Synthetic Routes

| Feature | Method A: Phase Transfer Catalysis (Recommended) | Method B: Anhydrous NaH (Alternative) |

| Reagents | Aqueous KOH/NaOH, TBAB, DCM/Toluene | NaH, THF/DMF (Anhydrous) |

| Reaction Phase | Biphasic (Liquid-Liquid) | Homogeneous |

| Water Sensitivity | Low (Uses aqueous base) | Critical (Requires dry solvents) |

| Polymerization Risk | Low (Lower temperatures, radical scavengers) | Moderate (Exothermic H2 release) |

| Typical Yield | 87 - 96% | 45 - 60% |

| Scalability | High (Industrial standard) | Low (Safety constraints) |

Expert Insight: Fluorinated alcohols (e.g., 2,2,2-trifluoroethanol) exhibit lower pKa values (~12.4) compared to non-fluorinated analogs (~16). This increased acidity facilitates deprotonation by hydroxide bases in a PTC system, rendering the dangerous NaH method unnecessary for most primary fluorinated alcohols.

Core Protocol: Phase Transfer Catalysis (PTC)

Target Molecule: 4-((2,2,2-trifluoroethoxy)methyl)styrene

Reaction Type: Liquid-Liquid Biphasic Nucleophilic Substitution (

Reagents & Materials

-

Electrophile: 4-Vinylbenzyl chloride (CMS), >90% purity. Note: Ensure CMS contains a stabilizer (e.g., TBC).

-

Nucleophile: 2,2,2-Trifluoroethanol (TFE).

-

Base: Potassium Hydroxide (KOH), 50% w/w aqueous solution.

-

Catalyst: Tetrabutylammonium bromide (TBAB) or Tetrabutylammonium hydrogen sulfate (TBAHS).

-

Solvent: Dichloromethane (DCM) or Toluene.

-

Inhibitor: 4-tert-Butylcatechol (TBC) or BHT. Crucial for preventing autopolymerization.

Step-by-Step Methodology

Step 1: Preparation of the Organic Phase

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-vinylbenzyl chloride (1.0 equiv) and 2,2,2-trifluoroethanol (1.2 equiv) in DCM (3 mL per mmol of substrate).

-

Critical Step: Add 4-tert-butylcatechol (TBC) (100-500 ppm relative to styrene) to the solution. This prevents the vinyl group from polymerizing during the exothermic reaction.

Step 2: Catalyst Addition

-

Add TBAB (0.05 equiv) to the organic phase. Ensure it is fully dissolved or suspended.

Step 3: Initiation

-

Add 50% aq.[1] KOH (3.0 equiv) dropwise to the rapidly stirring organic mixture.

-

Observation: The biphasic mixture will likely turn slightly yellow or orange.

-

Heat the mixture to a gentle reflux (approx. 40°C for DCM) or stir vigorously at 50°C if using Toluene.

-

Monitor reaction via TLC (Hexane/EtOAc 9:1) or GC-MS. Conversion is typically complete within 4–8 hours.

Step 4: Workup & Purification [2][3]

-

Cool the mixture to room temperature.

-

Separate the phases. Extract the aqueous layer twice with DCM.

-

Combine organic layers and wash sequentially with:

-

Water (

) -

1M HCl (to neutralize residual base)

-

Brine (saturated NaCl)

-

-

Dry over anhydrous

, filter, and concentrate under reduced pressure (keep bath temp < 40°C to prevent polymerization). -

Purification: If necessary, purify via silica gel column chromatography (eluent: Hexane/DCM).

Mechanism & Workflow Visualization

The following diagram illustrates the PTC cycle, highlighting how the quaternary ammonium salt shuttles the phenoxide/alkoxide anion into the organic phase to react with the styrene derivative.

Caption: Figure 1: Phase Transfer Catalysis cycle shuttling fluorinated alkoxide to react with chloromethylstyrene.

Alternative Protocol: Anhydrous Conditions (NaH)

Use strictly for secondary fluorinated alcohols or substrates sensitive to base hydrolysis.

-

Setup: Flame-dry a 3-neck flask; maintain

atmosphere. -

Deprotonation: Suspend NaH (1.2 equiv, 60% in oil) in dry THF. Cool to 0°C. Add fluorinated alcohol dropwise. Stir 30 min until

evolution ceases. -

Alkylation: Add 4-vinylbenzyl chloride (1.0 equiv) dropwise.

-

Reaction: Warm to room temperature. Stir 12-24h.

-

Quench: Carefully add Methanol to quench excess NaH.

-

Note: This method often yields lower results due to the "cage effect" of NaH and higher risk of styrene polymerization due to localized heating during hydride quenching.

Troubleshooting & Quality Control

| Issue | Probable Cause | Corrective Action |

| Gelation / Solidification | Unwanted polymerization of styrene. | Increase TBC inhibitor concentration (up to 1000 ppm). Keep reaction temp < 50°C. |

| Low Conversion | Poor phase transfer. | Increase agitation speed (RPM > 700). Verify catalyst (TBAB) solubility. |

| Hydrolysis Product | Competition with | Use less concentrated KOH (e.g., 30%). Ensure excess fluorinated alcohol is used. |

| Emulsion | Surfactant effect of PTC. | Filter through a Celite pad before separation. Add saturated brine. |

Workup Logic Flow

Caption: Figure 2: Purification decision tree ensuring removal of catalyst and prevention of thermal polymerization.

References

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Link

-

Vershilova, S.V., et al. (2021).[4] Fluorinated Ethers.[5] Communication 1. Preparation of Ethers by Williamson Reaction. Fluorine Notes, Vol. 136. Link

-

PTC Organics. (2002).[6] Industrial Phase Transfer Catalysis: Etherification. Link

-

Bordwell, F.G. Bordwell pKa Table (Acidity in DMSO). Link

-

IChemE. Polymerisation reaction inhibition: an alternative basis of safety. Link

Sources

- 1. crdeepjournal.org [crdeepjournal.org]

- 2. benchchem.com [benchchem.com]

- 3. Williamson Ether Synthesis Lab Report | Eastern Kentucky University - Edubirdie [edubirdie.com]

- 4. Volume # 3(136), May - June 2021 — "Fluorinated Ethers. Communication 1. Preparation of Ethers by Williamson Reaction and by the Addition of Alcohols to Alkenes and Alkynes" [notes.fluorine1.ru]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. ptcorganics.com [ptcorganics.com]

Troubleshooting & Optimization

optimizing yield of Williamson ether synthesis for fluorinated monomers

Technical Support Center: Fluorinated Monomer Synthesis Ticket ID: WES-F-OPT-2026 Subject: Optimization of Williamson Ether Synthesis for Fluorinated Substrates Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Mission Statement

You have reached the Advanced Synthesis Support Module. This guide addresses the specific kinetic and thermodynamic challenges of synthesizing fluorinated ether monomers (

Module 1: The Core Challenge (Root Cause Analysis)

To optimize yield, you must first understand why standard protocols fail with fluorinated substrates.

1. The Acidity/Nucleophilicity Paradox

Fluorine is highly electronegative. When you use a fluorinated alcohol (

-

The Good: The

drops significantly (e.g., Trifluoroethanol -

The Bad: The resulting alkoxide (

) holds its electron density tightly due to the inductive withdrawal of the fluorine atoms. This makes it a "hard," sluggish nucleophile . -

The Consequence: The

reaction rate plummets, often allowing side reactions (like E2 elimination or hydrolysis) to outcompete product formation.

2. The Solvation Cage

Fluorinated chains are hydrophobic and lipophobic (fluorous). They often do not dissolve well in standard organic solvents, leading to phase separation. Furthermore, small cations (

Module 2: Troubleshooting & Optimization (FAQs)

Q1: My conversion is stalled at <40%. I am using in Acetone. What is wrong?

Diagnosis: You are likely suffering from "Ion Pairing Deactivation." The potassium cation is tightly bound to your poor nucleophile, and acetone may not be polar enough to dissociate them effectively.

The Fix: The "Cesium Effect" & Solvent Switch.

Switch your base to Cesium Carbonate (

-

Why: The Cesium ion (

) has a large ionic radius and low charge density.[1][2] It does not coordinate tightly with the alkoxide oxygen. This creates a "naked anion" effect, significantly increasing the nucleophilicity of your fluorinated alkoxide [1, 2]. -

Protocol Adjustment:

-

Base:

(1.5 - 2.0 equiv). -

Solvent: Anhydrous DMF (N,N-Dimethylformamide).

-

Temp: 60–80°C (Higher temps help overcome the activation energy barrier of the deactivated nucleophile).

-

Q2: I am seeing significant alkene byproducts (Elimination). How do I stop this?

Diagnosis: Your alkyl halide electrophile likely has accessible

The Fix: Steric Control & Leaving Group Tuning.

-

Base Selection: If using

, switch to a carbonate base ( -

Leaving Group: Switch from a Bromide/Iodide to a Tosylate (OTs) or Mesylate (OMs) . Sulfonate leaving groups are less prone to E2 elimination in some fluorinated systems compared to halides, as they are "harder" leaving groups that match better with the "hard" fluorinated nucleophile [3].

-

Temperature: Lower the temperature. Elimination has a higher activation energy than substitution. Try running at 40°C for a longer duration (24-48h) rather than 80°C for 4h.

Q3: My reactants are immiscible. The fluorinated alcohol sits at the bottom.

Diagnosis: Phase separation prevents the nucleophile and electrophile from meeting.

The Fix: Phase Transfer Catalysis (PTC). If you cannot use a homogeneous solvent system (like DMF), use a biphasic system with a catalyst.

-

Catalyst: Tetrabutylammonium Bromide (TBAB) or 18-Crown-6 .

-

Mechanism: The catalyst shuttles the alkoxide anion into the organic phase (or the interface) where the alkyl halide resides.

-

Note: For highly fluorinated chains (

), standard PTCs may fail. You may need specialized fluorous-tagged crown ethers, though these are exotic. For most monomer synthesis, TBAB is sufficient [4].

Module 3: Visualizing the Logic

Figure 1: Reaction Condition Decision Matrix

Use this logic flow to determine your starting conditions based on your specific fluorinated substrate.

Caption: Decision matrix for selecting base, solvent, and catalysts based on the location of the fluorine atoms in the starting materials.

Module 4: Standard Operating Procedure (SOP)

Protocol: Cesium-Promoted Synthesis of Fluorinated Ether Monomers

Target: Synthesis of

Reagents:

-

Fluorinated Alcohol (

equiv) -

Alkyl Halide/Tosylate (

equiv) -

Cesium Carbonate (

, -

Solvent: Anhydrous DMF (

concentration relative to alcohol)

Step-by-Step Workflow:

-

Preparation: Flame-dry a round-bottom flask and equip with a magnetic stir bar and nitrogen inlet.

-

Solvation: Add the Fluorinated Alcohol and Anhydrous DMF. Stir at Room Temperature (RT).

-

Activation: Add

in one portion.-

Observation: The mixture may become a slurry. This is normal.

-

Time: Stir for 30 mins at RT to ensure deprotonation (formation of

).

-

-

Addition: Add the Alkyl Halide dropwise (if liquid) or portion-wise (if solid).

-

Reaction: Heat the mixture to 60°C . Monitor via TLC or GC-MS.

-

Checkpoint: If conversion is <10% after 2 hours, raise temp to 80°C.

-

-

Quench: Once complete, cool to RT. Pour mixture into 5x volume of Ice Water .

-

Note: DMF is miscible with water; the fluorinated product should precipitate or oil out.

-

-

Extraction: Extract with Diethyl Ether or, if the product is highly fluorinated (

by mass), use a fluorous solvent like HFE-7100 or FC-72 . -

Purification: Wash organic layer with water (3x) to remove residual DMF. Dry over

, filter, and concentrate.

Data Summary: Base Efficacy Comparison

| Base | Cation Radius (pm) | Solvent Compatibility | Yield ( | Notes |

| 102 | THF, DMF | 45-60% | High risk of elimination; difficult to handle safely. | |

| 138 | Acetone, DMF | 50-70% | Moderate ion pairing; requires high heat. | |

| 167 | DMF, NMP | 85-95% | "Naked Anion" effect maximizes nucleophilicity. | |

| 115 | DCM, Toluene | 60-80% | Expensive; useful for sensitive halide substrates (Ag-assisted). |

References

-

Cesium Carbonate in Organic Synthesis: Flessner, T., & Doye, S. (1999). Cesium carbonate: A powerful base for organic synthesis.[1][2] Journal of Praktische Chemie, 341(2), 186-190. Link

-

Solvent Effects in Fluorination: Clark, J. H. (1980). Fluoride ion as a base in organic synthesis. Chemical Reviews, 80(5), 429-452. Link

-

Williamson Ether Synthesis Mechanism: Boyd, R. N., & Morrison, R. T. (1992). Organic Chemistry (6th ed.). Prentice Hall. 3

-

Phase Transfer Catalysis: Freedman, H. H. (1986). Industrial applications of phase-transfer catalysis. Pure and Applied Chemistry, 58(6), 857-868. Link[4]

-

Fluorinated Ethers Review: Vershilova, S.V., et al. (2021). Fluorinated Ethers.[5][6] Communication 1. Preparation of Ethers by Williamson Reaction. Fluorine Notes, 136, 1-2. Link

Sources

purification of 4-Vinylbenzyl hexafluoroisopropyl ether by vacuum distillation

Technical Support Center: Purification of 4-Vinylbenzyl Hexafluoroisopropyl Ether

Subject: Vacuum Distillation Protocol & Troubleshooting for VB-HFIP

Introduction

You are likely synthesizing This compound (VB-HFIP) for use in high-performance lithography, low-surface-energy coatings, or fluorinated copolymers. This monomer combines the thermal sensitivity of a styrenic vinyl group with the hydrophobicity of a hexafluoroisopropyl moiety .

The Challenge: The purification of VB-HFIP presents a "perfect storm" of risks:

-

Thermal Instability: Like styrene, the vinyl group is prone to auto-polymerization (thermal initiation) above 100°C.

-

High Boiling Point: The heavy fluorinated ether linkage raises the boiling point, necessitating high vacuum (<1 mmHg) to keep the pot temperature safe.

-

Inhibitor Physics: Standard inhibitors like 4-tert-butylcatechol (TBC) require dissolved oxygen to function.[1] Under high vacuum, oxygen is removed, rendering TBC less effective and increasing the risk of "popcorn" polymerization in the column.

This guide provides a self-validating protocol to navigate these risks.

Part 1: Pre-Distillation Critical Checklist

Before assembling your glassware, verify the following parameters. Failure here is the primary cause of distillation failure.

| Parameter | Specification | Why this matters? |

| Crude Purity | >85% (GC/TLC) | Distillation is a purification step, not a reaction workup. Remove bulk salts and unreacted HFIP (hexafluoroisopropanol) via aqueous wash first. |

| Inhibitor (Pot) | Phenothiazine (PTZ) or Cu wire | TBC requires |

| Vacuum Strength | < 1.0 mmHg (Torr) | Essential to depress the boiling point below the polymerization threshold (~100°C). |

| Apparatus | Short Path | Avoid Vigreux columns. High surface area = high hold-up = longer heat exposure = polymerization. |

Part 2: Step-by-Step Purification Protocol

Phase A: Chemical Pre-Treatment (The Wash)

Do not skip this. Distilling crude reaction mixtures containing salts or unreacted hexafluoroisopropanol causes bumping and impure fractions.

-

Wash: Dilute crude VB-HFIP in a non-polar solvent (e.g., Hexanes or DCM). Wash 2x with 5% NaOH (removes unreacted HFIP and phenolic impurities) and 2x with Brine.

-

Dry: Dry over anhydrous

for 2 hours. Filter. -

Concentrate: Remove the solvent via Rotary Evaporator at <40°C. Do not heat to dryness without adding the distillation inhibitor first.

Phase B: Vacuum Distillation Setup

Goal: Minimize thermal history.

-

The Pot: Load the crude oil into a round-bottom flask (max 60% full).

-

Inhibition: Add Phenothiazine (500-1000 ppm) or a substantial coil of clean Copper wire .

-

Note: If you must use TBC, you must use a capillary bleed to introduce a tiny stream of air (oxygen) into the pot, but this degrades vacuum quality. PTZ is preferred.

-

-

The Head: Use a short-path distillation head with an integrated condenser.

-

The Receiver: Use a "cow" receiver or fraction cutter to separate the forerun from the main fraction without breaking vacuum.

Phase C: The Distillation (Execution)

-

Vacuum First: Engage the pump.[2][3][4] Wait until pressure stabilizes <1 mmHg.[3]

-

Heat Second: Begin heating the oil bath.

-